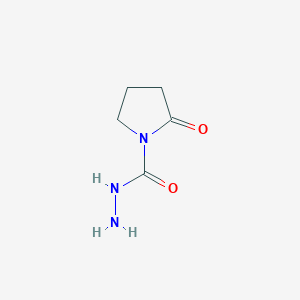

2-Oxopyrrolidine-1-carbohydrazide

Description

Contextualization within the Landscape of Pyrrolidinone Chemistry

The pyrrolidinone nucleus, a five-membered lactam, is a privileged scaffold in medicinal chemistry and materials science. researchgate.net This structural motif is present in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. researchgate.net The non-planar, sp³-rich structure of the pyrrolidinone ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole (B145914). nih.gov This feature is crucial for designing molecules that can effectively interact with the complex architectures of biological targets like proteins and enzymes. nih.govnih.gov

The pyrrolidinone ring is a core component of many pharmaceuticals, including the nootropic racetam drugs like piracetam (B1677957) and aniracetam. wikipedia.org The versatility of the pyrrolidinone scaffold stems from the ability to introduce various substituents at different positions on the ring, thereby fine-tuning the molecule's physicochemical properties and biological activity. nih.gov The synthesis of pyrrolidinone derivatives can be achieved through various methods, including the cyclization of linear precursors and the modification of existing pyrrolidinone rings. nih.govacs.org

Significance of the Hydrazide Moiety in Organic Synthesis and Chemical Biology Research

The hydrazide functional group (-CONHNH₂) is a highly reactive and versatile moiety with significant applications in organic synthesis and chemical biology. mdpi.commdpi.com It serves as a key building block for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are themselves important pharmacophores. mdpi.com The nucleophilic nature of the terminal nitrogen atom in the hydrazide group allows for facile reactions with electrophiles, most notably aldehydes and ketones, to form stable hydrazone linkages. mdpi.comresearchgate.net

This reactivity is extensively exploited in medicinal chemistry to create libraries of compounds for drug discovery. mdpi.comrjptonline.org The hydrazide-hydrazone linkage (-CONH-N=C) is a common feature in many biologically active molecules, contributing to their ability to bind to biological targets. mdpi.com Furthermore, hydrazides and their derivatives have been shown to exhibit a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net

Overview of Key Research Paradigms Investigating 2-Oxopyrrolidine-1-carbohydrazide

Research into this compound, also known as pyroglutamic acid hydrazide, has primarily focused on its utility as a synthetic intermediate and a scaffold for generating novel bioactive molecules. One significant area of investigation involves the synthesis of hydrazone derivatives. By reacting this compound with various aldehydes and ketones, researchers can generate a diverse library of compounds. nih.gov These derivatives are then screened for a range of biological activities.

A notable study synthesized a series of novel hydrazones by reacting a derivative of 5-oxopyrrolidine-3-carbohydrazide (B1650037) with different aldehydes. nih.gov The resulting compounds were evaluated for their anticancer activity against several cancer cell lines. nih.gov Some of these derivatives demonstrated significant cytotoxicity and inhibitory effects on cancer cell migration, with molecular docking studies suggesting they may act as multikinase inhibitors. nih.gov

Another research avenue explores the coordination chemistry of this compound and its derivatives with metal ions. The hydrazide moiety can act as a ligand, binding to metal centers to form coordination complexes. These complexes can exhibit interesting catalytic or biological properties that differ from the parent organic molecule.

The parent molecule, pyroglutamic acid, from which this compound can be derived, is a naturally occurring amino acid derivative with its own biological significance. wikipedia.org It is involved in metabolic pathways such as the glutathione (B108866) cycle and has been implicated in neurological processes. wikipedia.orgnih.gov Elevated levels of pyroglutamic acid have been associated with certain metabolic disorders. wikipedia.orgnih.gov This inherent biological relevance of the pyroglutamic acid core adds another layer of interest to the study of its hydrazide derivative.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O2 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

2-oxopyrrolidine-1-carbohydrazide |

InChI |

InChI=1S/C5H9N3O2/c6-7-5(10)8-3-1-2-4(8)9/h1-3,6H2,(H,7,10) |

InChI Key |

XXEHTIFQRJRRPH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Oxopyrrolidine 1 Carbohydrazide

Established Synthetic Pathways for 2-Oxopyrrolidine-1-carbohydrazide

The synthesis of this compound can be logically approached through the reaction of a suitable N-substituted 2-pyrrolidone derivative with hydrazine (B178648). A key precursor for this transformation is an N-acyl-2-pyrrolidone, where the acyl group can be readily displaced by the nucleophilic hydrazine.

Condensation and Cyclization Approaches

While a direct, one-pot synthesis of this compound from simple starting materials is not extensively documented, a highly plausible and established method involves a two-step process. The first step is the synthesis of an N-alkoxycarbonyl-2-pyrrolidone, such as ethyl 2-oxopyrrolidine-1-carboxylate. This can be achieved through the reaction of 2-pyrrolidone with an alkyl chloroformate in the presence of a base.

The subsequent and crucial step is the hydrazinolysis of the N-alkoxycarbonyl-2-pyrrolidone. This reaction involves the nucleophilic attack of hydrazine hydrate (B1144303) on the carbonyl group of the ester, leading to the formation of this compound and the corresponding alcohol as a byproduct. This method is analogous to the well-established synthesis of various carbohydrazides from their corresponding esters. ajgreenchem.comajgreenchem.com For instance, the synthesis of adamantyl-1-carbohydrazide is achieved by reacting the corresponding methyl ester with hydrazine hydrate. ajgreenchem.com

A similar approach has been described for the synthesis of other heterocyclic carbohydrazides. For example, 2-(2-methyl-1H-benzimidazol-1-yl)acetohydrazide is prepared by the reaction of the corresponding ethyl ester with hydrazine hydrate. ajgreenchem.com

Optimization of Reaction Parameters for Yield and Purity

The efficiency of the hydrazinolysis reaction is critical for obtaining a high yield and purity of this compound. Several factors can be optimized to achieve this.

Molar Ratio of Reactants: The use of an excess of hydrazine hydrate is a common strategy to drive the reaction to completion and maximize the yield of the desired hydrazide. This helps to minimize the presence of unreacted ester in the final product. Reports on the synthesis of other hydrazides from esters suggest using a significant excess of hydrazine hydrate. mdpi.com

Solvent and Temperature: The reaction is typically carried out in a protic solvent such as ethanol (B145695) or methanol (B129727). The reaction temperature can vary, with some preparations proceeding at room temperature over an extended period, while others utilize reflux conditions to accelerate the reaction rate. The choice of solvent and temperature can influence the reaction time and the formation of potential side products.

Reaction Time: The reaction time is monitored to ensure the complete consumption of the starting ester. Techniques such as thin-layer chromatography (TLC) can be employed to track the progress of the reaction.

Work-up and Purification: After the reaction is complete, the work-up procedure is crucial for isolating the pure product. This often involves cooling the reaction mixture to induce crystallization of the hydrazide. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to remove any unreacted starting materials or byproducts.

Derivatization Strategies Originating from the Hydrazide Functionality

The hydrazide group of this compound is a key functional handle for further molecular elaboration. Its nucleophilic nature allows for a range of chemical transformations, with the formation of hydrazones being a prominent example.

Formation of Hydrazone Derivatives

Hydrazones are a class of organic compounds characterized by the R1R2C=NNH-C(=O)- structure. They are readily synthesized through the condensation reaction of a hydrazide with an aldehyde or a ketone. researchgate.netresearchgate.net

The reaction of this compound with a diverse range of aromatic and heterocyclic aldehydes or ketones leads to the formation of the corresponding N-acylhydrazones. This condensation is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid (e.g., acetic acid or hydrochloric acid) to facilitate the reaction. nih.govmdpi.com

The general reaction scheme is as follows:

This compound + R-CHO/R2CO → 2-Oxopyrrolidine-1-yl-N'-(R-ylidene)carbohydrazide / 2-Oxopyrrolidine-1-yl-N'-(R2-propylidene)carbohydrazide + H2O

The versatility of this reaction allows for the introduction of a wide array of substituents (R) from the aldehyde or ketone, enabling the synthesis of a large library of hydrazone derivatives. Research on related 5-oxopyrrolidine-3-carbohydrazides has demonstrated the successful condensation with various aromatic aldehydes. nih.govnih.gov

Table 1: Examples of Aldehydes Used in Hydrazone Synthesis with Related Hydrazides

| Aldehyde/Ketone | Resulting Hydrazone Moiety |

| Benzaldehyde | Benzylidenehydrazide |

| 4-Chlorobenzaldehyde | (4-Chlorobenzylidene)hydrazide |

| 4-Nitrobenzaldehyde | (4-Nitrobenzylidene)hydrazide |

| Salicylaldehyde | (2-Hydroxybenzylidene)hydrazide |

| 4-Methoxybenzaldehyde | (4-Methoxybenzylidene)hydrazide |

| 2-Thiophenecarboxaldehyde | (Thiophen-2-ylmethylene)hydrazide nih.gov |

N-acylhydrazones, such as those derived from this compound, can exist as a mixture of geometric isomers (Z/E) due to the restricted rotation around the C=N double bond. researchgate.net Additionally, conformational isomers (syn- and anti-periplanar) can arise from restricted rotation around the C(O)-N bond. researchgate.net

The determination of the predominant isomer and the study of the isomeric mixture are crucial for understanding the compound's properties and behavior. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for these investigations. researchgate.netresearchgate.net

In the ¹H NMR spectra of N-acylhydrazones, the presence of two sets of signals for certain protons, such as the N-H and the azomethine (CH=N) protons, often indicates the presence of both Z and E isomers in solution. The ratio of the isomers can be determined by integrating the respective signals. It has been reported that for many N-acylhydrazones, the E isomer is the thermodynamically more stable and therefore the predominant form. researchgate.net

The chemical shifts of the protons can also provide clues about the isomeric configuration. For instance, the NH proton of the Z isomer is often observed at a lower field (higher ppm value) compared to the E isomer due to anisotropic effects and potential intramolecular hydrogen bonding. researchgate.net Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to definitively establish the spatial relationship between different protons and thus confirm the Z or E configuration.

Table 2: General ¹H NMR Chemical Shift Ranges for Hydrazone Protons

| Proton | Typical Chemical Shift (ppm) | Notes |

| Amide N-H | 10.0 - 12.0 | Can be a broad singlet; position is solvent and concentration dependent. |

| Azomethine C-H | 8.0 - 9.0 | The chemical shift can vary depending on the substituents on the aromatic/heterocyclic ring. |

| Aromatic Protons | 6.5 - 8.5 | Complex multiplet patterns are often observed. |

| Pyrrolidine (B122466) Protons | 1.8 - 4.0 | Multiple signals corresponding to the CH₂ groups of the pyrrolidine ring. |

It is important to note that the specific chemical shifts and the isomeric ratio can be influenced by factors such as the solvent, temperature, and the nature of the substituents on the aromatic or heterocyclic ring.

Cyclocondensation to Fused Heterocyclic Systems

This compound serves as a key precursor for the synthesis of a variety of fused heterocyclic systems. The carbohydrazide (B1668358) moiety (-CONHNH₂) is a potent binucleophile, enabling cyclocondensation reactions with various electrophilic reagents to construct five- and six-membered heterocyclic rings.

Synthesis of Pyrazole (B372694) and Pyrrole (B145914) Derivatives

The carbohydrazide functional group is a well-established synthon for constructing pyrazole rings. nih.gov The reaction typically involves condensation with 1,3-dicarbonyl compounds or their equivalents. While direct examples starting from this compound are specific, the general reactivity pattern of carbohydrazides is widely applicable. nih.govmdpi.com The cyclocondensation of a hydrazine derivative with an α,β-ethylenic ketone can yield pyrazolines, which can then be oxidized to form the pyrazole ring. mdpi.com

Similarly, the synthesis of pyrrole derivatives can be achieved. For instance, the condensation of a carbohydrazide with a 1,4-dicarbonyl compound, such as hexane-2,5-dione (in a Paal-Knorr type reaction), leads to the formation of an N-substituted pyrrole. A study on the synthesis of novel pyrrole hydrazones involved reacting a pyrrole carbohydrazide with substituted pyrrole aldehydes, showcasing the reactivity of the hydrazide moiety. nih.gov

Table 1: Synthesis of Pyrazole and Pyrrole Derivatives from Hydrazides

| Starting Material | Reagent(s) | Product Type | Reference |

| Carbohydrazide | 1,3-Dicarbonyl Compound | Pyrazole | nih.gov |

| α,β-Unsaturated Ketone & Hydrazine | Copper Triflate, Oxidation | Pyrazole | mdpi.com |

| Carbohydrazide | Hexane-2,5-dione, Acetic Acid | N-substituted Pyrrole | nih.gov |

| Pyrrole Carbohydrazide | Pyrrole Aldehydes | Pyrrole Hydrazone | nih.gov |

Generation of Oxadiazole and Thiadiazole Scaffolds

The this compound is readily converted into 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings, which are important pharmacophores.

Oxadiazoles: The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through several routes starting from the carbohydrazide. A common method involves the reaction of the carbohydrazide with carbon disulfide in the presence of a base like potassium hydroxide, followed by cyclization. njppp.comresearchgate.net This initially forms a dithiocarbazate salt, which upon heating cyclizes to the corresponding oxadiazole-2-thiol. Another approach is the dehydrative cyclization of a 1,2-diacylhydrazine intermediate, which can be formed by acylating the terminal nitrogen of the carbohydrazide. rsc.org

Thiadiazoles: The conversion to a 1,3,4-thiadiazole scaffold typically proceeds via an intermediate thiosemicarbazide (B42300) derivative (see Section 2.2.3). nih.gov Cyclization of these thiosemicarbazides using reagents like acetic anhydride (B1165640), sulfuric acid, or other dehydrating agents leads to the formation of the thiadiazole ring. nih.govchemmethod.com For example, cyclization of thiosemicarbazone derivatives with acetic anhydride has been shown to afford 4,5-dihydro-1,3,4-thiadiazolyl derivatives. nih.gov

Table 2: Synthesis of Oxadiazole and Thiadiazole Scaffolds

| Starting Material | Reagent(s) | Product Scaffold | Reference |

| Carbohydrazide | 1. CS₂, KOH; 2. Heat | 1,3,4-Oxadiazole | njppp.com |

| Thiosemicarbazide Derivative | Acetic Anhydride | 1,3,4-Thiadiazole | nih.gov |

| Thiosemicarbazide Derivative | Conc. H₂SO₄ | 1,3,4-Thiadiazole | chemmethod.com |

| Carbohydrazide | Aromatic Acid Chlorides, P₂O₅ | 1,3,4-Oxadiazole | mdpi.com |

Construction of Triazole and Triazine Moieties

Triazoles: The 1,2,4-triazole (B32235) ring system is another key heterocycle accessible from this compound. The synthesis almost invariably proceeds through a thiosemicarbazide intermediate. Base-catalyzed intramolecular cyclization of a 1,4-disubstituted thiosemicarbazide, formed from the reaction of the carbohydrazide with an isothiocyanate, results in the formation of a 1,2,4-triazole-3-thiol derivative. nih.gov The reaction involves the elimination of a molecule of water. nih.gov

Triazines: The construction of triazine moieties can also be accomplished. For example, the reaction of thiocarbohydrazide (B147625) with α-keto acids, such as 3,3-dimethyl-2-oxobutanoic acid, in a refluxing aqueous methanol solution can afford 4-amino-3-mercapto-1,2,4-triazin-5-one derivatives. sapub.org

Table 3: Synthesis of Triazole and Triazine Moieties

| Starting Material | Reagent(s) | Product Scaffold | Reference |

| Thiosemicarbazide Derivative | Base (e.g., NaOH) | 1,2,4-Triazole | nih.gov |

| Thiocarbohydrazide | α-Keto Acid | 1,2,4-Triazinone | sapub.org |

| Carbohydrazide | Dicyandiamide | 1,3,5-Triazine | sapub.org |

Exploration of Other Annulated Structures

The reactivity of the carbohydrazide moiety allows for the synthesis of more complex, multi-ring annulated structures. These reactions often involve multi-component reactions or cyclocondensation with highly functionalized partners. For example, hydrazonoyl chlorides are versatile reagents that can react with various nitrogen-containing heterocycles to create fused systems. scirp.org The reaction of a hydrazonoyl chloride with a suitable triazinethione can lead to the formation of complex fused heterocycles like nih.govnih.govwikipedia.orgtriazino[4,3-b] nih.govnih.govwikipedia.orgirjmets.comtetrazin-6-ones. scirp.org These synthetic strategies highlight the potential to build elaborate molecular architectures starting from the this compound core.

Synthesis of Semi- and Thiosemicarbazide Derivatives

The conversion of this compound into its corresponding semi- and thiosemicarbazide derivatives is a fundamental transformation, often serving as the initial step for the synthesis of various heterocyclic systems like thiadiazoles and triazoles. irjmets.com

Semicarbazides: Semicarbazide derivatives can be prepared through several methods. A common approach involves the reaction of a hydrazine with urea (B33335) or an isocyanate. wikipedia.orggoogle.com Starting from this compound, N⁴-substituted semicarbazides can be prepared by reacting it with various isocyanates. A one-pot, two-step approach for synthesizing 4-substituted semicarbazides involves forming a carbamate (B1207046) from an amine, which then reacts with hydrazine. rsc.org

Thiosemicarbazides: The synthesis of thiosemicarbazide derivatives is most commonly achieved by the reaction of the carbohydrazide with an isothiocyanate. irjmets.comresearchgate.net This addition reaction typically proceeds smoothly in a suitable solvent like methanol or ethanol to yield the corresponding 1-acyl-4-aryl/alkylthiosemicarbazide. nih.govresearchgate.net These thiosemicarbazides are crucial intermediates, particularly for the synthesis of 1,3,4-thiadiazoles and 1,2,4-triazoles. nih.govchemmethod.com

Table 4: Synthesis of Semicarbazide and Thiosemicarbazide Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

| Carbohydrazide | Phenyl isothiocyanate | N-Phenylthiosemicarbazide | nih.gov |

| Carbohydrazide | Isothiocyanates | 1,4-Disubstituted thiosemicarbazide | researchgate.net |

| Hydrazine | Urea | Semicarbazide | wikipedia.org |

| Amine, Hydrazine | Carbonate/Chloroformate | 4-Substituted semicarbazide | rsc.org |

Modifications and Functionalization of the Pyrrolidinone Ring System

While many transformations focus on the carbohydrazide side chain, the pyrrolidinone ring itself can also be modified and functionalized. The pyrrolidinone scaffold is a privileged structure in medicinal chemistry, and the ability to introduce substituents onto the ring can significantly impact molecular properties. nih.gov

Functionalization can occur at various positions of the pyrrolidinone ring. For instance, starting with a precursor like 1-(4-aminophenyl)-5-oxopyrrolidine-3-carboxylic acid allows for extensive modifications. The carboxylic acid at the C3 position can be converted into an amide, ester, or hydrazide, while the amino group on the N-phenyl substituent can be acylated or diazotized for further reactions. nih.gov This dual functionality enables the synthesis of a diverse library of compounds.

Substitutions at the N-1 Position of the Pyrrolidinone Ring

The introduction of substituents at the N-1 position of the 2-oxopyrrolidine ring is a common strategy to modulate the properties of the resulting molecules. This is often achieved by starting with a substituted amine that is then used to construct the pyrrolidinone ring system.

A key approach involves the reaction of γ-aminobutyric acid (GABA) analogues or their precursors with reagents that form the five-membered lactam ring. For instance, substituted 2-(2-oxopyrrolidin-1-yl)acetamides can be synthesized through the reaction of chloroacetamide with potassium salts of γ-aminobutyric acid, followed by thermal cyclization. researchgate.net This method provides a direct route to N-1 substituted pyrrolidinones.

Another significant synthetic route involves the reaction of itaconic acid with a substituted amine. For example, reacting N-(4-aminophenyl)acetamide with itaconic acid in refluxing water yields 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid. nih.gov This intermediate, bearing a substituent at the N-1 position, can then be further functionalized. The hydrazide is subsequently formed from the carboxylic acid group at the C-3 position, but the N-1 substituent is established in this initial step. nih.gov

The table below summarizes examples of precursors with N-1 substitutions that are used to generate the target carbohydrazide scaffold.

| Starting Material 1 | Starting Material 2 | N-1 Substituted Intermediate | Reference |

| 4-Aminobutanoic acid derivatives | Chloroacetamide | 4-[(2-Amino-2-oxoethyl)amino]butanoic acid derivatives | researchgate.net |

| N-(4-aminophenyl)acetamide | Itaconic acid | 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | nih.gov |

These methods highlight that the diversity at the N-1 position is typically introduced early in the synthetic sequence, building the pyrrolidinone ring onto a pre-functionalized substrate.

Chemical Transformations at C-3 and C-4 Positions

Modifications at the C-3 and C-4 positions of the 2-oxopyrrolidine ring allow for the introduction of additional functional groups, significantly expanding the chemical space of the derivatives.

A prominent example of transformation at the C-3 position is demonstrated in the synthesis starting from itaconic acid and N-(4-aminophenyl)acetamide. nih.gov This reaction directly furnishes a 1,3-disubstituted-5-oxopyrrolidine with a carboxylic acid group at the C-3 position. nih.gov This carboxylic acid is a versatile handle for further chemical transformations.

The most direct transformation of this C-3 carboxylic acid group is its conversion to a hydrazide. This is typically achieved through a two-step process: esterification followed by hydrazinolysis. The carboxylic acid is first converted to its corresponding methyl ester by refluxing in methanol with a catalytic amount of sulfuric acid. nih.gov The resulting ester, without isolation, is then treated with hydrazine hydrate to yield the desired carbohydrazide derivative, specifically N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide. nih.gov

The table below details the chemical transformation of the C-3 carboxylic acid group.

| Reactant | Reagents | Product | Reference |

| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | 1. Methanol, Sulfuric acid2. Hydrazine monohydrate | N-(4-(4-(hydrazinecarbonyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide | nih.gov |

This sequence showcases a robust method for introducing the carbohydrazide functionality onto a pre-formed, N-substituted pyrrolidinone ring that has been strategically functionalized at the C-3 position during its synthesis. Research on direct chemical transformations at the C-4 position of a pre-existing this compound is less commonly reported in the reviewed literature, with modifications at C-3 being the more prevalent strategy.

Advanced Spectroscopic and Structural Elucidation of 2 Oxopyrrolidine 1 Carbohydrazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including 2-Oxopyrrolidine-1-carbohydrazide and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

Application of ¹H NMR and ¹³C NMR

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic structure of these compounds.

¹H NMR: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For derivatives of this compound, ¹H NMR spectra typically show characteristic signals for the protons of the pyrrolidine (B122466) ring and the carbohydrazide (B1668358) moiety. For instance, in some derivatives, broad singlets corresponding to the NH protons can be observed, while methylene (B1212753) protons of the pyrrolidine ring appear as multiplets. rsc.org The chemical shifts of these protons are influenced by the specific substituents on the molecule.

¹³C NMR: This method reveals the number of chemically non-equivalent carbon atoms and their electronic environment. In the ¹³C NMR spectra of this compound derivatives, distinct signals are observed for the carbonyl carbons of the lactam and hydrazide groups, as well as for the carbons of the pyrrolidine ring. rsc.orgresearchgate.net The chemical shifts provide valuable insights into the functional groups present.

| ¹H NMR Data for a this compound Derivative | |

| Chemical Shift (ppm) | Assignment |

| 9.24 (brs, 1H) | NH |

| 7.76 (brs, 1H) | NH |

| 4.02-3.96 (q, 2H) | CH₂ |

| 2.26 (s, 3H) | CH₃ |

| 1.11 (t, 3H) | CH₃ |

| Data is illustrative and based on a representative derivative. rsc.org |

| ¹³C NMR Data for a this compound Derivative | |

| Chemical Shift (ppm) | Assignment |

| 165.8 | C=O |

| 152.4 | C=O |

| 69.2 | CH₂ |

| 53.2 | CH₂ |

| 18.4 | CH₃ |

| 14.4 | CH₃ |

| Data is illustrative and based on a representative derivative. rsc.org |

Utilization of Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for establishing detailed connectivity and spatial relationships within the molecule, resolving ambiguities that may arise from 1D spectra.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. youtube.comnih.gov This is crucial for definitively assigning the signals in both the ¹H and ¹³C NMR spectra to specific atoms in the this compound framework.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. youtube.comemerypharma.com HMBC is instrumental in piecing together the molecular skeleton by identifying long-range connectivities, for example, between the protons of the pyrrolidine ring and the carbonyl carbon of the hydrazide group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. harvard.edu This is particularly useful for determining the stereochemistry and conformation of this compound derivatives in solution.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives displays characteristic absorption bands corresponding to the vibrations of specific bonds. pressbooks.publibretexts.orgopenstax.org

Key IR absorptions include:

N-H stretching: Bands in the region of 3200-3500 cm⁻¹ are indicative of the N-H bonds in the hydrazide and amide groups. openstax.orgcore.ac.uk

C=O stretching: Strong, sharp peaks in the range of 1650-1800 cm⁻¹ are characteristic of the carbonyl groups in the lactam and hydrazide moieties. openstax.orgcore.ac.uk

C-H stretching: Absorptions between 2850 and 3000 cm⁻¹ correspond to the C-H bonds of the pyrrolidine ring. libretexts.orgopenstax.org

| Characteristic IR Absorption Frequencies | |

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3500 |

| C-H Stretch (sp³) | 2850 - 3000 |

| C=O Stretch (Amide/Lactam) | 1650 - 1800 |

| Data is a general representation. rsc.orgcore.ac.uk |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. For this compound and its derivatives, HRMS provides an accurate mass measurement, often to within a few parts per million. This high level of accuracy is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass. The technique is also used to analyze fragmentation patterns, which can provide further structural information. researchgate.net

Chromatographic Methodologies for Purity Assessment and Reaction Monitoring (e.g., TLC)

Chromatographic techniques are essential for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and widely used technique for these purposes. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent) is allowed to ascend the plate. The different components of the mixture travel at different rates, resulting in their separation. By comparing the retention factor (Rf) of the product to that of the starting materials, the progress of a reaction can be monitored. TLC is also an effective tool for a preliminary assessment of the purity of the final this compound product. rsc.org

Computational Chemistry and Molecular Modeling Investigations of 2 Oxopyrrolidine 1 Carbohydrazide Analogs

Quantum Chemical Studies for Electronic Structure and Reactivity Profiling

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels, which collectively define the molecule's reactivity and stability.

Density Functional Theory (DFT) is a robust quantum mechanical method widely employed to investigate the electronic structure of molecules. For analogs of 2-Oxopyrrolidine-1-carbohydrazide, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and predict a range of properties. researchgate.netresearchgate.net These calculations provide the most stable conformation of the molecule and can be used to validate geometric parameters obtained from experimental techniques like X-ray crystallography. researchgate.net

Furthermore, DFT is used to compute vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. nih.gov The method is also essential for calculating the electronic properties that govern the reactivity of the this compound scaffold, such as ionization potential and electron affinity. researchgate.net

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the region from which an electron is most likely to be donated (nucleophilic site), while the LUMO is the region most likely to accept an electron (electrophilic site). researchgate.net The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. nih.gov

Analysis of the charge distribution is performed using Molecular Electrostatic Potential (MEP) maps. These maps visualize the electrostatic potential on the molecule's surface, identifying regions that are rich or deficient in electrons. nih.gov For this compound analogs, the MEP map can pinpoint the electronegative oxygen and nitrogen atoms of the carbohydrazide (B1668358) and lactam moieties as likely sites for electrophilic attack and hydrogen bond donation, while hydrogen atoms attached to nitrogen are potential sites for nucleophilic interactions.

| Substituent (R) on Phenyl Ring | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| -H (Unsubstituted) | -6.5 | -1.2 | 5.3 | Moderate |

| -NO₂ (Electron-Withdrawing) | -7.1 | -2.0 | 5.1 | Higher |

| -OCH₃ (Electron-Donating) | -6.2 | -0.9 | 5.3 | Moderate |

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. It is a cornerstone of structure-based drug design.

Molecular docking simulations are used to predict the binding affinity, often expressed as a scoring function or binding energy (in kcal/mol), of this compound analogs to the active site of a specific biological target. nih.gov A more negative binding energy indicates a more stable ligand-receptor complex and potentially higher inhibitory activity. nih.gov

For instance, analogs of this scaffold can be docked into the active sites of various enzymes implicated in disease. Studies on structurally similar carbohydrazide or pyrrolidine (B122466) derivatives have shown potent inhibition of targets like protein kinases (e.g., BRAF, SCR), HIV-1 integrase, and Dipeptidyl peptidase-4 (DPP-IV). nih.govnih.govnih.gov Docking studies allow for the rapid screening of a virtual library of analogs against a target, prioritizing the most promising candidates for synthesis and biological testing. nih.gov

| Compound Type | Target Receptor | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 5-Oxopyrrolidine-3-carbohydrazide (B1650037) analog | BRAF Kinase | -11.471 | nih.gov |

| Quinoxaline-carbohydrazide analog | EGFR Kinase | -12.03 | nih.gov |

| 4-hydroxy-2-oxo-quinoline-3-carbohydrazide | HIV-1 Integrase | -7.9 | nih.gov |

Beyond predicting binding affinity, docking simulations provide detailed, three-dimensional models of how a ligand interacts with the amino acid residues in a receptor's binding pocket. nih.gov This elucidation of intermolecular interactions is crucial for understanding the molecular basis of a compound's activity and for guiding its optimization.

Key interactions for this compound analogs often involve:

Hydrogen Bonding: The hydrogen bond donor (-NH) and acceptor (C=O) groups of the carbohydrazide and pyrrolidinone moieties can form critical hydrogen bonds with residues like lysine, methionine, or arginine in the active site. nih.gov

Hydrophobic Interactions: Aromatic rings or alkyl substituents on the analog can engage in hydrophobic interactions with nonpolar residues of the target protein.

Metal Ion Chelation: The carbohydrazide functional group is capable of coordinating with metal ions, such as Mg²⁺, which are often present as cofactors in enzyme active sites. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. scienceforecastoa.com

A QSAR model is an equation that correlates variations in biological activity with variations in molecular descriptors. scienceforecastoa.com These descriptors are numerical representations of the physicochemical properties of the molecules, including:

Electronic Descriptors: Representing the electron distribution (e.g., Hammett constants, dipole moment).

Steric Descriptors: Representing the size and shape of the molecule (e.g., molar refractivity).

Hydrophobic Descriptors: Representing the lipophilicity of the molecule (e.g., logP).

Topological Descriptors: Representing molecular connectivity and branching. nih.gov

To build a QSAR model for this compound analogs, a training set of compounds with known biological activities is used. Statistical methods, ranging from multiple linear regression (MLR) to machine learning algorithms like k-nearest neighbors (kNN) or gradient boosting, are employed to generate the equation. nih.govnih.gov The predictive power of the resulting model is then validated using internal (cross-validation, q²) and external (test set, R²) validation techniques. nih.govnih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds. nih.gov

| Descriptor | Description | Coefficient | Impact on Activity |

|---|---|---|---|

| logP | Logarithm of the partition coefficient (Hydrophobicity) | +0.45 | Increased hydrophobicity correlates with higher activity. |

| TPSA | Topological Polar Surface Area | -0.21 | Increased polarity correlates with lower activity. |

| MW | Molecular Weight | +0.15 | Higher molecular weight shows a slight positive correlation. |

Note: The equation for this conceptual model would be: Biological Activity = (0.45 * logP) - (0.21 * TPSA) + (0.15 * MW) + Constant. Coefficients are for illustrative purposes.

Derivation of Molecular Descriptors

Molecular descriptors are numerical values that encode chemical information and are fundamental to quantitative structure-activity relationship (QSAR) studies. They can be broadly categorized into experimental and theoretical descriptors. nih.gov Theoretical descriptors are derived from the symbolic representation of a molecule and are classified based on the dimensionality of the molecular representation, ranging from 0D to 4D. nih.gov

For analogs of this compound, a variety of molecular descriptors can be calculated to build predictive models. These descriptors capture different aspects of the molecular structure and properties:

0D-Descriptors: These include constitutional descriptors such as molecular weight, atom counts, and bond counts.

1D-Descriptors: These encompass lists of structural fragments and molecular fingerprints.

2D-Descriptors: These are derived from the 2D representation of the molecule and include topological indices that describe molecular branching and connectivity.

3D-Descriptors: These are calculated from the 3D coordinates of the molecule and include descriptors related to the molecule's size, shape, and electronic properties, such as van der Waals volume, solvent-accessible surface area, and dipole moment. Quantum chemical descriptors like the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) also fall into this category.

4D-Descriptors: These are generated by methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the 3D molecular fields around a molecule.

The selection of appropriate descriptors is a critical step in developing a robust QSAR model. A study on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives, for instance, utilized a range of 2D and 3D descriptors to build their predictive models. nih.gov

Table 1: Examples of Molecular Descriptors for a Hypothetical this compound Analog

| Descriptor Class | Descriptor Name | Description |

| 0D | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| 1D | Number of H-bond Donors | The number of hydrogen atoms attached to electronegative atoms. |

| 1D | Number of H-bond Acceptors | The number of electronegative atoms with lone pairs. |

| 2D | Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, a predictor of drug transport properties. |

| 3D | Van der Waals Volume | The volume occupied by the molecule. |

| 3D | Dipole Moment | A measure of the net molecular polarity. |

Correlation with Biological Observations for Predictive Model Development

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle of QSAR is that the variation in the biological activity of a set of molecules is correlated with the variation in their structural and physicochemical properties, which are quantified by molecular descriptors. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.

Molecular Descriptor Calculation: A variety of descriptors are calculated for each compound in the series.

Variable Selection: Statistical methods are used to select a subset of descriptors that are most relevant to the biological activity.

Model Building: A mathematical model is constructed using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like neural networks. eurekaselect.com

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

For instance, in a study on dispiropyrrolodinyl-oxindole based alkaloids, a statistically significant QSAR model was developed that elucidated the bioactivity of the synthesized compounds. nih.gov The model showed a high correlation coefficient (R² = 0.893) and good predictive ability as indicated by cross-validation (R²cvOO = 0.831). nih.gov Similarly, research on 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives employed various machine learning methods to develop robust QSAR models for predicting their inhibitory activity against P-glycoprotein. researchgate.net

Table 2: Hypothetical QSAR Model Statistics for a Series of this compound Analogs

| Statistical Parameter | Value | Description |

| N | 30 | Number of compounds in the dataset. |

| R² | 0.85 | Coefficient of determination, indicates the goodness of fit. |

| Q² | 0.75 | Cross-validated R², indicates the predictive ability of the model. |

| F-statistic | 85.2 | A measure of the statistical significance of the model. |

| Standard Error | 0.25 | The standard deviation of the residuals. |

Molecular Dynamics Simulations for Conformational Behavior and Stability

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, stability, and interactions of a molecule like this compound.

In the context of drug discovery, MD simulations are used to:

Explore the conformational landscape of a ligand to identify low-energy, biologically relevant conformations.

Study the stability of a ligand-receptor complex over time.

Investigate the effect of solvent on the conformation and dynamics of a molecule.

Refine the results of molecular docking studies.

In Silico Approaches for Target Identification and Deconvolution

Identifying the molecular targets of a bioactive compound is a crucial yet challenging step in drug discovery. nih.gov In silico methods for target identification, also known as target fishing or target deconvolution, utilize computational approaches to predict the potential protein targets of a small molecule. These methods can be broadly classified into ligand-based and structure-based approaches. researchgate.net

Ligand-based methods rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities. These methods compare the query molecule to a database of compounds with known targets.

Structure-based methods , such as molecular docking, require the 3D structure of the potential protein target. The query molecule is then "docked" into the binding site of the protein, and a scoring function is used to estimate the binding affinity.

A recent study on novel 5-oxopyrrolidine-3-carbohydrazides, which are structural isomers of the title compound, employed molecular docking to suggest that these compounds may act as multikinase inhibitors. nih.gov The study identified high binding affinities of these compounds to the active sites of key protein kinases. nih.gov Another study on pyroglutamic acid, the parent structure of this compound, used in silico and in vitro methods to identify its inhibitory action against several enzymes, including phosphodiesterase-5, angiotensin-converting enzyme, and urease. nih.gov The molecular docking analysis in this study revealed key hydrogen bonding and van der Waals interactions within the enzyme's catalytic pocket. nih.gov

These in silico approaches can generate hypotheses about the mechanism of action of a compound and can guide the design of subsequent experimental studies for validation. researchgate.net

Mechanistic Studies and in Vitro Biological Target Modulation by 2 Oxopyrrolidine 1 Carbohydrazide Derivatives

Investigation of Enzymatic Inhibition Profiles in In Vitro Systems

Enzymes are critical regulators of biological processes, and their inhibition is a primary strategy for therapeutic intervention. Research into 2-oxopyrrolidine-1-carbohydrazide and its related structures has focused on several key enzymatic targets implicated in infectious diseases and cancer.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the folate metabolism pathway, responsible for converting dihydrofolate into tetrahydrofolate. This product is essential for the synthesis of nucleotides and certain amino acids, making DHFR a vital target for antimicrobial and anticancer therapies. nih.govfrontiersin.org Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell growth arrest and death. nih.gov While many folate analogues act as competitive inhibitors of DHFR, extensive research on the direct inhibitory activity of this compound derivatives on this enzyme is not widely documented in the current literature. The primary focus for this structural class has been on other enzymatic targets.

Enoyl-ACP Reductase (ENR-reductase): ENR, also known as InhA in Mycobacterium tuberculosis, is a key enzyme in the bacterial type II fatty acid synthesis (FAS-II) pathway, which is distinct from the type I FAS system found in mammals. nih.gov This difference makes ENR an attractive target for developing narrow-spectrum antibacterial agents. nih.gov

Studies on structurally related pyrrolidine (B122466) carboxamides have identified them as a novel class of potent InhA inhibitors. nih.gov Through high-throughput screening, these compounds have demonstrated significant activity against the enzyme. X-ray crystallography has revealed the binding mode of these inhibitors, showing that the carbonyl oxygen of the five-membered lactam ring (a core feature of the 2-oxopyrrolidine structure) forms critical hydrogen-bonding interactions with the hydroxyl group of the amino acid residue Tyr158 and the 2'-hydroxyl group of the nicotinamide (B372718) ribose of the NADH cofactor within the enzyme's active site. nih.gov This interaction is crucial for the compound's inhibitory effect. Subsequent optimization of a lead compound from this class resulted in a more than 160-fold improvement in potency. nih.gov

While these findings are for pyrrolidine carboxamides, the shared pyrrolidinone core suggests a plausible mechanism for this compound derivatives, highlighting ENR as a significant potential target for this class of compounds in the development of new antimicrobials.

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, including metabolism, growth, and apoptosis. Their dysregulation is a hallmark of cancer, making them prime targets for drug development.

Recent research has synthesized and evaluated a series of novel 5-oxopyrrolidine-3-carbohydrazides , close structural relatives of the title compound, as potent protein kinase inhibitors. nih.govyoutube.com Molecular docking studies on the most active hydrazone derivatives from this series suggest they may function as multi-kinase inhibitors. nih.govyoutube.com Specifically, one of the most promising compounds, a 2-hydroxynaphthalenylmethylene derivative (12) , exhibited high binding affinity values for the active sites of two key protein kinases simultaneously: the non-receptor tyrosine kinase (TK) SCR and the serine/threonine-protein kinase (STPK) BRAF . nih.govyoutube.com The nonreceptor tyrosine kinase ACK-1 has also been noted as a potential therapeutic target in cancers where it contributes to aggressive tumor behavior. nih.gov

These findings indicate that the oxopyrrolidine carbohydrazide (B1668358) scaffold is a promising framework for designing inhibitors that can target multiple nodes within the cancer-driving kinome.

Interactive Data Table: Molecular Docking of 5-Oxopyrrolidine-3-carbohydrazide (B1650037) Derivative

| Compound | Target Kinase | Binding Affinity (kcal/mol) |

| 2-hydroxynaphthalenylmethylene derivative 12 | SCR (non-receptor TK) | -11.174 |

| 2-hydroxynaphthalenylmethylene derivative 12 | BRAF (STPK) | -11.471 |

Exploration of Cellular Pathway Interactions and Responses in Non-Clinical Models

Beyond isolated enzyme inhibition, it is crucial to understand how these compounds affect the complex network of signaling pathways within a cell and the resulting impact on cellular behavior.

The Nuclear Factor-kappa B (NF-κB) family of transcription factors is a central hub for signals related to inflammation, immunity, and cell survival. acs.org The NF-κB signaling pathway is typically divided into canonical and non-canonical pathways. The non-canonical pathway relies on the activation of NF-κB inducing kinase (NIK). nih.gov

Recent patent literature describes novel pyrrolidinone derivatives as potent inhibitors of NIK. nih.gov By inhibiting NIK, these compounds can block the downstream signaling cascade that leads to the activation of the non-canonical NF-κB pathway. nih.gov This pathway is implicated in the expression of various genes involved in immune and inflammatory disorders. nih.gov The development of pyrrolidinone-based NIK inhibitors is being pursued as a therapeutic strategy for treating autoimmune and inflammatory diseases. nih.gov This demonstrates that the pyrrolidinone core, central to this compound, is a viable scaffold for modulating the NF-κB signaling network.

The ultimate test of an anticancer agent in vitro is its ability to suppress the growth and spread of cancer cells. Derivatives of 5-oxopyrrolidine-3-carbohydrazide have been evaluated for their effects on cell growth, viability, and migration in various human cancer cell lines. nih.gov

In vitro anticancer activity was assessed using both 2D models (MTT assay for viability and "wound healing" assay for migration) and 3D spheroid models against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.gov

The studies found that certain derivatives exhibited potent cytotoxicity. Specifically, the 2-hydroxybenzylidene derivative (8) and the 2-hydroxynaphthalenylmethylene derivative (12) showed the highest cytotoxic effects in both 2D and 3D assays. nih.gov

Interestingly, other derivatives were more effective at inhibiting cell migration. The 2,5-dimethoxybenzylidene derivative (4) and the 2,4,6-trimethoxybenzylidene derivative (6) were identified as the most potent inhibitors of cancer cell migration in the "wound healing" assay. nih.gov These results highlight a fascinating divergence in activity, where some compounds are primarily cytotoxic while others are cytostatic, primarily inhibiting cell movement.

Interactive Data Table: In Vitro Anticancer Activity of 5-Oxopyrrolidine-3-carbohydrazide Derivatives

| Compound Derivative | Primary Effect | Cancer Cell Lines Tested |

| 2-hydroxybenzylidene (8) | High Cytotoxicity | IGR39 (Melanoma), MDA-MB-231 (Breast), Panc-1 (Pancreatic) |

| 2-hydroxynaphthalenylmethylene (12) | High Cytotoxicity | IGR39 (Melanoma), MDA-MB-231 (Breast), Panc-1 (Pancreatic) |

| 2,5-dimethoxybenzylidene (4) | Migration Inhibition | IGR39 (Melanoma), MDA-MB-231 (Breast), Panc-1 (Pancreatic) |

| 2,4,6-trimethoxybenzylidene (6) | Migration Inhibition | IGR39 (Melanoma), MDA-MB-231 (Breast), Panc-1 (Pancreatic) |

Structure-Activity Relationship (SAR) Studies Focused on Molecular Interactions

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into potent drug candidates. For the this compound family and its analogs, several key SAR insights have been established:

Impact of the Hydrazone Moiety: The nature of the substituent attached to the hydrazone is critical. One study on 5-oxopyrrolidine derivatives found that compounds with heterocyclic fragments attached to the hydrazone exhibited greater anticancer activity compared to those with simple aromatic moieties.

Influence of Aromatic Substituents: Within the class of aromatic hydrazones, the presence of specific substituents on the phenyl ring significantly impacts activity. Derivatives containing dimethylamino-, chloro-, and bromo- groups were found to be among the most active anticancer compounds. This suggests that both electron-donating and electron-withdrawing groups can enhance potency, pointing to a complex interplay of electronic and steric effects.

Separation of Cytotoxic and Anti-migratory Effects: As noted previously, SAR studies have shown that different substitution patterns can lead to distinct biological outcomes. While hydroxyl-substituted benzylidene and naphthalenylmethylene derivatives were highly cytotoxic, methoxy-substituted benzylidene derivatives were potent inhibitors of cell migration. nih.gov This suggests that the molecular interactions governing cell killing are different from those governing the inhibition of cell motility, allowing for the targeted design of compounds with specific functional effects.

Stereochemistry: For the related pyrrolidine carboxamide inhibitors of ENR (InhA), it was discovered that the biological activity is stereospecific. After resolving racemic mixtures of several inhibitors, it was confirmed that only one of the enantiomers was active against the enzyme. nih.gov This is a critical finding, as it underscores the importance of the three-dimensional arrangement of atoms for a precise fit into the enzyme's active site.

These SAR studies provide a foundational roadmap for the future design and synthesis of more potent and selective modulators based on the this compound scaffold.

Impact of Substituent Effects on Target Binding and Molecular Function

The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents on the core structure. These modifications can alter the compound's electronic properties, steric profile, and lipophilicity, thereby affecting its interaction with biological targets.

Research into related hydrazone derivatives has demonstrated that these compounds possess a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. nih.gov The introduction of different functional groups onto the hydrazone moiety allows for the fine-tuning of these biological activities.

For instance, in a series of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, which share the carbohydrazide substructure, the nature of the arylidene group plays a critical role in their antibacterial and anti-HIV-1 activities. nih.gov Molecular docking studies on these compounds against HIV-1 integrase revealed that specific substituents could enhance the binding affinity to the enzyme's active site. nih.gov

A study on 1-(2,6-diethylphenyl)-5-oxopyrrolidine derivatives, which are structurally similar, highlighted the impact of different moieties on their antibacterial properties. The introduction of a thiosemicarbazide (B42300) group, for example, was found to significantly enhance the antibacterial potency compared to derivatives with a simple hydrazone fragment. This suggests that the carbothioamide moiety plays a crucial role in the compound's mechanism of action.

The following table summarizes the impact of various substituents on the biological activity of related hydrazone and carbohydrazide derivatives:

| Core Scaffold | Substituent | Biological Target/Activity | Observed Effect |

| 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide | Arylidene groups | HIV-1 Integrase | Modulation of binding affinity |

| 1-(2,6-diethylphenyl)-5-oxopyrrolidine | Thiosemicarbazide | Antibacterial | Enhanced potency |

| 5-oxopyrrolidine | 5-nitrothiophene | Anticancer (A549 cells), Antimicrobial (S. aureus) | Potent and selective activity |

These findings underscore the critical role of substituent effects in modulating the biological activity of this compound derivatives. The rational design of new analogs with improved potency and selectivity relies heavily on understanding these structure-activity relationships.

Correlation of Conformational Features with Observed Activities

The three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its biological function. The specific spatial orientation of functional groups determines how a molecule fits into the binding site of a biological target, such as an enzyme or receptor.

Molecular modeling and docking studies have been employed to investigate the conformational preferences of related carbohydrazide derivatives and their correlation with biological activity. In the case of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, computational docking into the active site of HIV-1 integrase helped to elucidate the preferred binding conformations. nih.gov These studies indicated that the spatial arrangement of the aromatic rings and the hydrogen-bonding groups is crucial for effective interaction with the enzyme. nih.gov

Furthermore, the presence of conformational isomers has been observed in the 1H NMR spectra of some 2-pyrrolidinone-based hydrazone derivatives, indicating that these molecules can exist in different spatial arrangements in solution. While detailed spectroscopic studies are required for their precise structural interpretation, this observation highlights the conformational flexibility of the scaffold.

The table below outlines the relationship between conformational features and the activity of related compounds:

| Compound Class | Conformational Feature | Method of Analysis | Correlation with Activity |

| N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazides | Binding conformation in enzyme active site | Molecular Docking | Essential for effective enzyme inhibition |

| 2-pyrrolidinone-based hydrazones | Presence of conformational isomers | 1H NMR Spectroscopy | Suggests conformational flexibility that may influence target binding |

| Tröger's base bis-hydrazones | Rigid scaffold enforcing specific geometry | Synthesis and Biological Evaluation | Metallocomplexes interact with DNA, likely via intercalation |

Future Horizons: Charting the Research Trajectory for 2 Oxopyrrolidine 1 Carbohydrazide

The exploration of 2-oxopyrrolidine-1-carbohydrazide and its derivatives stands at a promising frontier in medicinal chemistry. The inherent structural features of the pyrrolidinone ring, a privileged pharmacophore, coupled with the versatile carbohydrazide (B1668358) moiety, offer a rich scaffold for the development of novel therapeutic agents. As research progresses, several key avenues are emerging that will likely dominate the future landscape of investigation into this compound class. These future directions focus on enhancing synthetic efficiency, leveraging computational power for intelligent design, precisely identifying biological targets, expanding chemical diversity, and achieving a granular understanding of molecular interactions.

Q & A

Q. How should researchers address ethical considerations in publishing data on this compound toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.